
N,N-Diethyl-4-(triphenylplumbyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-(triphenylplumbyl)aniline is a chemical compound with the molecular formula C28H29NPb and a molecular weight of 586.74 g/mol This compound is part of a class of organolead compounds, which are characterized by the presence of lead atoms bonded to carbon atoms
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-4-(triphenylplumbyl)aniline typically involves the reaction of triphenylplumbyl chloride with N,N-diethylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
N,N-Diethyl-4-(triphenylplumbyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenyl groups attached to the lead atom can be substituted with other groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-(triphenylplumbyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-(triphenylplumbyl)aniline involves its interaction with various molecular targets. The lead atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are complex and depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-4-(triphenylplumbyl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(triphenylplumbyl)aniline: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and physical properties.
N,N-Diethyl-4-(triphenylstannyl)aniline: This compound contains tin instead of lead, resulting in different chemical properties and applications.
N,N-Diethyl-4-(phenyldiazenyl)aniline: This compound has an azo group instead of a lead atom, leading to different reactivity and uses.
These comparisons highlight the unique properties of this compound, particularly its organolead structure and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
31970-79-3 |
|---|---|
Molekularformel |
C28H29NPb |
Molekulargewicht |
587 g/mol |
IUPAC-Name |
N,N-diethyl-4-triphenylplumbylaniline |
InChI |
InChI=1S/C10H14N.3C6H5.Pb/c1-3-11(4-2)10-8-6-5-7-9-10;3*1-2-4-6-5-3-1;/h6-9H,3-4H2,1-2H3;3*1-5H; |
InChI-Schlüssel |
DAUSYACCYYEMII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
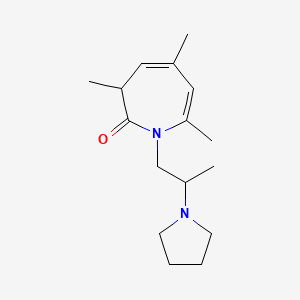
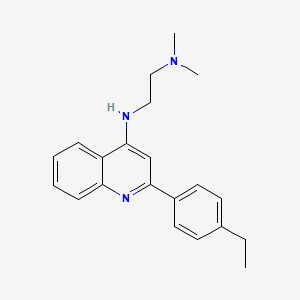



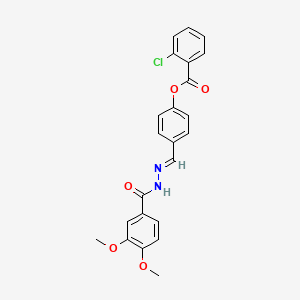
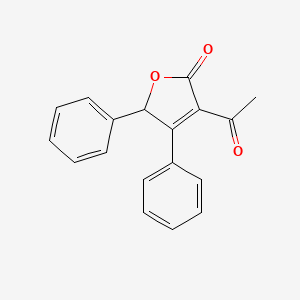
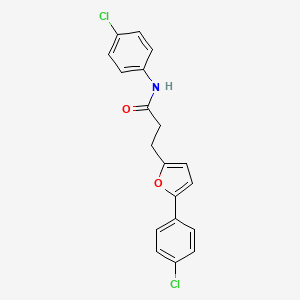
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)



